6-(Aminomethyl)pyridin-2(1H)-one

Medicinal Chemistry ADME Chromatography

This 6-substituted 2(1H)-pyridinone free base is the critical precursor for iso-deferiprone-type chelators and pilicide scaffolds. The 6-aminomethyl group, installed via a directed Mannich reaction, provides unique proximity to the ring nitrogen for hydrogen bonding and metal coordination—reactivity not accessible with 4- or 5-isomers. Its free amine enables rapid library diversification via amide coupling, reductive amination, or sulfonamide formation. Procure the 6-isomer specifically to leverage its distinct steric/electronic profile and LogP (-0.1664) for drug-like design.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 131052-62-5
Cat. No. B111609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)pyridin-2(1H)-one
CAS131052-62-5
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC(=C1)CN
InChIInChI=1S/C6H8N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,4,7H2,(H,8,9)
InChIKeyYRZOMHCWFJAZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)pyridin-2(1H)-one (CAS: 131052-62-5): Chemical Profile and Procurement Considerations


6-(Aminomethyl)pyridin-2(1H)-one is a heterocyclic building block consisting of a 2(1H)-pyridinone core with an aminomethyl substituent at the 6-position [1]. Its free base form is characterized by a molecular formula of C6H8N2O and a molecular weight of 124.14 g/mol . As a versatile intermediate, it features both a lactam (NH) and a primary amine (CH2NH2), enabling its use in the synthesis of biologically active compounds and complex heterocycles .

Why 6-(Aminomethyl)pyridin-2(1H)-one Cannot Be Directly Substituted by Other Aminomethyl Pyridinones


The position of the aminomethyl group on the 2-pyridinone ring critically dictates a compound's chemical reactivity profile, physical properties, and its ultimate utility in a synthetic sequence. 6-Substituted pyridinones exhibit a distinct steric and electronic environment compared to their 4- or 5-substituted isomers [1]. For instance, the 6-position offers unique proximity to the ring nitrogen, influencing hydrogen-bonding patterns and metal-coordination capabilities [2]. These differences can lead to significant variations in critical parameters such as lipophilicity (LogP) and chromatographic retention times, which directly impact downstream applications in medicinal chemistry and analytical method development .

Quantitative Differentiation Guide for 6-(Aminomethyl)pyridin-2(1H)-one (CAS: 131052-62-5)


Lipophilicity (LogP) Comparison: 6- vs. 4-Aminomethyl Pyridinone Regioisomers

The lipophilicity of 6-(Aminomethyl)pyridin-2(1H)-one (LogP = -0.1664) is significantly higher than that of its 4-regioisomer, 4-(Aminomethyl)pyridin-2(1H)-one (LogP = -1.4) [1]. This ~1.2 LogP unit difference indicates the 6-substituted isomer is more than 10x more lipophilic, a property that can profoundly influence cellular permeability, solubility, and non-specific binding in biological assays [1].

Medicinal Chemistry ADME Chromatography

Regioisomer Identity Confirmation via Vendor-Specified Purity

Commercial sourcing data for 6-(Aminomethyl)pyridin-2(1H)-one consistently verifies the availability of the pure free base regioisomer at a minimum 95% purity . This is in contrast to the more commonly encountered 4-substituted isomer, which may be supplied as the hydrochloride salt [1]. The specification of the free base ensures the material is ready for direct use in reactions sensitive to the presence of chloride counterions, such as certain metal-catalyzed couplings.

Organic Synthesis Analytical Chemistry Quality Control

Synthetic Utility in Directed Aminomethylation Reactions

The 6-aminomethyl substitution pattern is a key intermediate in the synthesis of specific metal chelators. Research demonstrates that the site of aminomethylation on 2-pyridinone cores, such as at the 6-position, is directed by the presence of a 3-hydroxy group, enabling the synthesis of regio-defined Mannich base synthons [1]. The 6-substituted compound serves as a precursor to iso-deferiprone, a clinically important bidentate chelator [1]. This regiochemistry is not achievable using the 4- or 5-aminomethyl isomers without significant synthetic redesign.

Synthetic Methodology Medicinal Chemistry Mannich Reaction

Key Application Scenarios for 6-(Aminomethyl)pyridin-2(1H)-one


Synthesis of Regiospecific 6-Substituted Pyridinone Chelators

This compound is a critical precursor for preparing 6-substituted 3-hydroxy-2-pyridinone chelators, including iso-deferiprone. As demonstrated in the literature, the 6-aminomethyl group is installed via a directed Mannich reaction, a pathway that is not feasible with other regioisomers . This specific application necessitates the procurement of the 6-substituted isomer.

Development of Novel 2-Pyridinone-Based Pilicides

The aminomethylated 2-pyridinone scaffold, particularly with substitution at the 6-position, is a core structural motif in compounds designed to inhibit bacterial pili formation (pilicides) . The specific lipophilicity (LogP -0.1664) of this free base makes it a more suitable starting point for optimizing cell permeability in antibacterial programs compared to its more polar 4-isomer [1].

Use as a Primary Amine Building Block in Parallel Synthesis

Its identity as a primary amine attached to a heteroaromatic ring makes 6-(Aminomethyl)pyridin-2(1H)-one a valuable scaffold for generating diverse libraries via amide coupling, reductive amination, or sulfonamide formation. Its defined LogP and hydrogen-bonding capacity (2 HBD, 2 HBA) provide predictable physicochemical properties for library design .

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